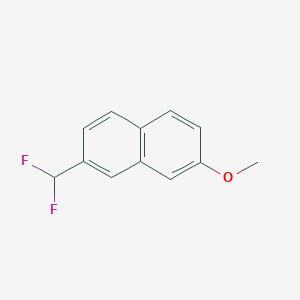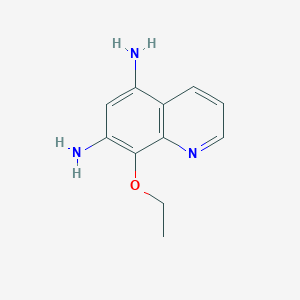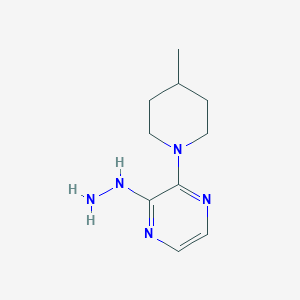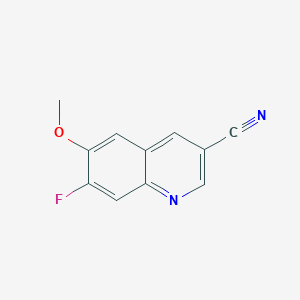![molecular formula C10H7N3O2 B11896669 2-phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one](/img/structure/B11896669.png)
2-phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes a furan ring and a triazole ring, making it a versatile scaffold for the development of new chemical entities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with furoic acid derivatives in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the fused ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden, um entsprechende oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.
Häufige Reagenzien und Bedingungen:
Oxidation: KMnO4 in saurem oder basischem Medium, CrO3 in Essigsäure.
Reduktion: NaBH4 in Methanol oder Ethanol, LiAlH4 in Ether.
Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) zur Bromierung und Nucleophile wie Amine oder Thiole für Substitutionsreaktionen.
Hauptprodukte, die gebildet werden:
Oxidation: Oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.
Reduktion: Reduzierte Derivate mit hydrierten Ringsystemen.
Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die an bestimmten Positionen eingeführt werden.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Untersucht auf sein Potenzial als bioaktives Molekül mit antimikrobiellen, anticancerogenen und entzündungshemmenden Eigenschaften.
Medizin: Untersucht auf seinen potenziellen Einsatz in der Arzneimittelentwicklung, insbesondere als Gerüst für die Gestaltung neuer therapeutischer Mittel.
Industrie: Einsatz bei der Entwicklung neuartiger Materialien mit spezifischen Eigenschaften, wie z. B. Polymere und Farbstoffe.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-on hängt stark von seiner Interaktion mit spezifischen molekularen Zielstrukturen ab. Beispielsweise kann es in biologischen Systemen seine Wirkung durch Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit verschiedenen molekularen Signalwegen zu interagieren, was möglicherweise zur Hemmung bestimmter Enzyme oder zur Aktivierung von Signalwegen führt, die an zellulären Prozessen beteiligt sind.
Ähnliche Verbindungen:
2-Phenyl-1H-furo[3,4-d][1,2,3]triazol: Eine ähnliche Verbindung mit einer leicht unterschiedlichen Ringstruktur.
2-Phenyl-2H-furo[3,4-d][1,2,4]triazol: Eine weitere verwandte Verbindung mit einer anderen Triazolringkonfiguration.
Einzigartigkeit: 2-Phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-on ist einzigartig aufgrund seines spezifischen kondensierten Ringsystems, das ihm besondere chemische und biologische Eigenschaften verleiht.
Wirkmechanismus
The mechanism of action of 2-phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to interact with various molecular pathways, potentially leading to the inhibition of specific enzymes or the activation of signaling pathways involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-1H-furo[3,4-d][1,2,3]triazole: A similar compound with a slightly different ring structure.
2-Phenyl-2H-furo[3,4-d][1,2,4]triazole: Another related compound with a different triazole ring configuration.
Uniqueness: 2-Phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H7N3O2 |
|---|---|
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
2-phenyl-6H-furo[3,4-d]triazol-4-one |
InChI |
InChI=1S/C10H7N3O2/c14-10-9-8(6-15-10)11-13(12-9)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
PAVOUWXAPOAUBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=NN(N=C2C(=O)O1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B11896586.png)
![5,10-Dimethylbenzo[g]isoquinoline](/img/structure/B11896591.png)










![Thiazolo[4,5-b]quinolin-2-amine](/img/structure/B11896654.png)

